Computed Lipophilicity (XLogP3) vs 4-Aminobenzonitrile
The target BCP compound exhibits a computed XLogP3 of -0.7, which is 2.0 log units lower than the 1.3 value for its direct phenyl analog 4-aminobenzonitrile. This reduction in lipophilicity predicts improved aqueous solubility, reduced CYP450 inhibition, and lower nonspecific binding potential [1].
| Evidence Dimension | Predicted partition coefficient (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = -0.7 |
| Comparator Or Baseline | 4-Aminobenzonitrile (XLogP3 = 1.3) |
| Quantified Difference | ΔXLogP3 = -2.0 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025) |
Why This Matters
A 2-log unit drop in lipophilicity is a primary driver for reducing off-target promiscuity and improving developability, a key factor in selecting building blocks for lead optimization.
- [1] PubChem computed XLogP3 for CID 124253315 (3-aminobicyclo[1.1.1]pentane-1-carbonitrile) and CID 13396 (4-aminobenzonitrile). View Source
